![molecular formula C20H26N4O2 B5527400 3-ethyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527400.png)
3-ethyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Description
Synthesis Analysis
The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including variants similar to the compound , involves multiple steps that may include Knoevenagel condensation, Michael addition, and cyclocondensation reactions. These methods have been employed to prepare compounds for screening as potential pharmacological agents, demonstrating the versatility of synthetic strategies in accessing spirocyclic frameworks (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decanes and related compounds has been extensively studied, including the use of X-ray diffraction to elucidate crystal structures. These analyses reveal the geometry, conformation, and stereochemistry of the spirocyclic systems, providing insights into their reactivity and interactions with biological targets (Wang et al., 2011).
Chemical Reactions and Properties
Spirocyclic compounds like the one discussed exhibit a range of chemical behaviors, including the ability to undergo ring transformations and rearrangements. For instance, 1-oxa-5,6-diazaspiro[2.4]hept-6-en-4-ones can be transformed into pyrazole-4-carboxylic acid derivatives via nucleophilic reactions, showcasing the reactivity of the spirocyclic framework (Kirschke et al., 1994).
Physical Properties Analysis
The physical properties of diazaspiro[4.5]decanes, including melting points, solubility, and crystal structure, are crucial for understanding their pharmacokinetic profiles and suitability for drug development. Detailed studies on specific derivatives have been conducted to explore these aspects, aiding in the selection of promising candidates for further evaluation (Parvez et al., 2001).
Chemical Properties Analysis
The chemical properties of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, such as reactivity, stability, and interaction with biological molecules, are central to their potential therapeutic applications. Investigations into their binding affinity to biological targets, ability to induce specific biological responses, and interactions with receptors provide valuable information for drug design and development (Shukla et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-ethyl-8-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-2-23-16-20(26-19(23)25)8-12-22(13-9-20)14-17-4-6-18(7-5-17)15-24-11-3-10-21-24/h3-7,10-11H,2,8-9,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTYBFCANJQWSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)CC3=CC=C(C=C3)CN4C=CC=N4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-8-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
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